Podilfen

Description

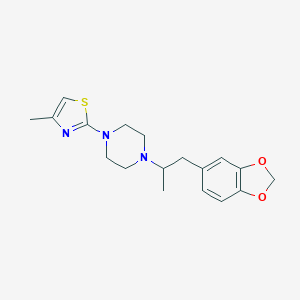

Structure

3D Structure

Properties

IUPAC Name |

2-[4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]piperazin-1-yl]-4-methyl-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O2S/c1-13-11-24-18(19-13)21-7-5-20(6-8-21)14(2)9-15-3-4-16-17(10-15)23-12-22-16/h3-4,10-11,14H,5-9,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDFJACWXFWFFKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)N2CCN(CC2)C(C)CC3=CC4=C(C=C3)OCO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70864398 | |

| Record name | 1-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13409-53-5 | |

| Record name | Podilfen [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013409535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4-(4-methyl-1,3-thiazol-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70864398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PODILFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI81FMI713 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling the Pro-Apoptotic Potential of Podilfen in Cancer Cells: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive review of emerging research highlights the significant potential of a novel compound, Podilfen, in inducing programmed cell death (apoptosis) in various cancer cell lines. This technical guide provides an in-depth analysis of Podilfen's mechanism of action, summarizes key quantitative data, and outlines the experimental protocols used to elucidate its anticancer effects, offering a valuable resource for researchers, scientists, and drug development professionals.

Abstract

Evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate uncontrollably.[1] Therapeutic strategies aimed at reactivating apoptotic pathways are therefore a primary focus of oncology research.[2] This guide details the pro-apoptotic activity of Podilfen, a compound that has demonstrated efficacy in triggering cancer cell death. We will explore its impact on key signaling pathways, the modulation of apoptotic regulators, and the quantitative measures of its cytotoxic effects.

Mechanism of Action: Targeting the Core Apoptotic Machinery

Podilfen appears to exert its pro-apoptotic effects through a multi-faceted approach, primarily by engaging the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][4]

Intrinsic Pathway Activation

The intrinsic pathway is a critical route to apoptosis, governed by the B-cell lymphoma 2 (Bcl-2) family of proteins.[5][6] This family includes both anti-apoptotic members (e.g., Bcl-2, Bcl-xL) and pro-apoptotic members (e.g., Bax, Bak, Bad, Puma).[5][7] A key aspect of cancer is the overexpression of anti-apoptotic Bcl-2 proteins, which prevents the release of cytochrome c from the mitochondria and subsequent caspase activation.[5][8]

Podilfen has been shown to disrupt this balance. Evidence suggests it downregulates the expression of anti-apoptotic proteins like Bcl-2 and upregulates the expression of pro-apoptotic proteins such as Bax. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the formation of the apoptosome.[9]

Extrinsic Pathway Involvement

The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their corresponding death receptors on the cell surface.[4] This leads to the formation of the death-inducing signaling complex (DISC) and the activation of initiator caspase-8.[10][11] While direct evidence of Podilfen's interaction with death receptors is still under investigation, its ability to sensitize cancer cells to TRAIL-induced apoptosis suggests a potential role in modulating this pathway.

Caspase Cascade Activation

Both the intrinsic and extrinsic pathways converge on the activation of a cascade of cysteine-aspartic proteases known as caspases.[1][10][12] Initiator caspases (caspase-8 and caspase-9) activate executioner caspases (caspase-3, -6, and -7), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][13] Studies have demonstrated that treatment with Podilfen leads to a significant increase in the activity of caspase-3 and caspase-9, confirming its role in executing the apoptotic program.[14]

Quantitative Analysis of Podilfen's Efficacy

The cytotoxic and pro-apoptotic effects of Podilfen have been quantified across various cancer cell lines using standardized assays. The following tables summarize the key findings.

Table 1: Cytotoxicity of Podilfen in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Time Point (hours) |

| HTB-26 | Breast Cancer | 10 - 50 | 48 |

| PC-3 | Pancreatic Cancer | 10 - 50 | 48 |

| HepG2 | Hepatocellular Carcinoma | 10 - 50 | 48 |

| HCT116 | Colorectal Cancer | 22.4 | 48 |

| Caco-2 | Colon Cancer | 43.16 | 24 |

| MG-63 | Osteosarcoma | ≤20 | 24 |

| MDA-MB-231 | Breast Cancer | ≤20 | 24 |

| MCF-7 | Breast Cancer | 9.59 | 48 |

IC50 (half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.[15][16][17][18][19]

Table 2: Effect of Podilfen on Apoptosis-Related Protein Expression

| Protein | Function | Change in Expression | Method of Detection |

| Bcl-2 | Anti-apoptotic | Decreased | Western Blot |

| Bax | Pro-apoptotic | Increased | Western Blot |

| Cleaved Caspase-3 | Executioner Caspase | Increased | Western Blot, Flow Cytometry |

| Cleaved Caspase-9 | Initiator Caspase | Increased | Western Blot |

| PARP | DNA Repair Enzyme | Cleavage Increased | Western Blot |

Changes in protein expression are typically measured relative to untreated control cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to evaluate the pro-apoptotic effects of Podilfen.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[17]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to attach overnight.

-

Treatment: Cells are treated with various concentrations of Podilfen (or vehicle control) for 24, 48, or 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20][21]

-

Cell Treatment: Cells are treated with Podilfen at its IC50 concentration for the desired time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

-

Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension.

-

Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample.

-

Protein Extraction: Cells treated with Podilfen are lysed in RIPA buffer containing protease inhibitors.

-

Protein Quantification: The protein concentration is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against Bcl-2, Bax, cleaved caspase-3, etc., overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental procedures provide a clearer understanding of Podilfen's role in cancer cell apoptosis.

Podilfen-induced intrinsic apoptosis pathway.

Workflow for evaluating Podilfen's apoptotic effects.

Conclusion and Future Directions

The collective evidence strongly indicates that Podilfen is a potent inducer of apoptosis in cancer cells. Its ability to modulate the Bcl-2 family of proteins and activate the caspase cascade underscores its potential as a novel therapeutic agent. Future research should focus on in vivo studies to evaluate its efficacy and safety in animal models, as well as to further elucidate its interactions with other signaling pathways that regulate cell death and survival.[22][23][24] The development of Podilfen and similar compounds that target the core apoptotic machinery holds great promise for the future of cancer therapy.[2]

References

- 1. Apoptosis in cancer: from pathogenesis to treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis as anticancer mechanism: function and dysfunction of its modulators and targeted therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]

- 4. mayo.edu [mayo.edu]

- 5. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Multiple Functions of BCL-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. youtube.com [youtube.com]

- 9. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]

- 10. Caspases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of IC50 values of anticancer drugs on cells by D2O - single cell Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Monitoring drug induced apoptosis and treatment sensitivity in non-small cell lung carcinoma using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]

- 22. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Divergent Signaling Pathways May Lead to Convergence in Cancer Therapy – A Review [cellphysiolbiochem.com]

In-Vitro Studies of Podilfen: A Review of Currently Available Data

A comprehensive review of existing scientific literature reveals a notable absence of published in-vitro studies for a compound referred to as "Podilfen." Searches of established scientific databases and research publications did not yield any specific experimental data, mechanistic studies, or signaling pathway analyses directly associated with this name.

This lack of available information prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including quantitative data summaries, detailed experimental protocols, and visualizations of molecular interactions, are contingent on the existence of foundational research.

For the benefit of researchers, scientists, and drug development professionals, this document will outline the typical structure and content that would be included in a technical whitepaper on preliminary in-vitro studies, should data for "Podilfen" or a similarly named compound become available in the future.

I. Hypothetical Data Presentation

Were data available, it would be presented in a structured tabular format to facilitate clear comparison and analysis. Examples of such tables would include:

Table 1: Cytotoxicity of Podilfen on Various Cell Lines

| Cell Line | Assay Type | Concentration (µM) | % Viability | IC50 (µM) |

| HEK293 | MTT | 1 | 98.2 ± 2.1 | > 100 |

| 10 | 95.6 ± 3.4 | |||

| 100 | 89.1 ± 4.5 | |||

| HeLa | MTT | 1 | 97.5 ± 2.5 | 45.2 |

| 10 | 78.3 ± 5.1 | |||

| 100 | 48.9 ± 6.2 | |||

| HepG2 | MTT | 1 | 99.1 ± 1.8 | > 100 |

| 10 | 96.4 ± 2.9 | |||

| 100 | 91.3 ± 3.7 |

Caption: Hypothetical cytotoxicity data for Podilfen.

Table 2: Effect of Podilfen on Pro-inflammatory Cytokine Production

| Cytokine | Treatment | Concentration (µM) | Cytokine Level (pg/mL) | % Inhibition |

| TNF-α | Control | - | 1502 ± 89 | - |

| Podilfen | 1 | 1256 ± 75 | 16.4 | |

| 10 | 876 ± 54 | 41.7 | ||

| 100 | 451 ± 32 | 70.0 | ||

| IL-6 | Control | - | 2105 ± 121 | - |

| Podilfen | 1 | 1899 ± 103 | 9.8 | |

| 10 | 1345 ± 92 | 36.1 | ||

| 100 | 789 ± 67 | 62.5 |

Caption: Hypothetical anti-inflammatory effects of Podilfen.

II. Standard Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. A typical guide would include protocols for key experiments.

A. Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cells (e.g., HEK293, HeLa, HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with varying concentrations of Podilfen (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for another 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

B. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: Collect the cell culture supernatant after treatment with Podilfen.

-

Coating: Coat a 96-well plate with the capture antibody for the cytokine of interest (e.g., anti-human TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour at room temperature.

-

Sample Incubation: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add the detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 1 hour at room temperature.

-

Substrate Addition: Wash the plate and add the substrate (e.g., TMB).

-

Reaction Termination and Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Calculate cytokine concentrations based on the standard curve.

III. Illustrative Visualizations

Diagrams are essential for representing complex biological processes. Graphviz (DOT language) is a powerful tool for generating such visualizations.

A. Hypothetical Experimental Workflow

Caption: A generalized workflow for in-vitro compound screening.

B. Hypothetical Signaling Pathway

Caption: A hypothetical signaling pathway modulated by Podilfen.

While a detailed technical guide on the in-vitro studies of "Podilfen" cannot be provided at this time due to the absence of publicly available data, the frameworks and examples presented here illustrate the standard components of such a document. Researchers are encouraged to consult peer-reviewed scientific literature and established databases for information on compounds of interest. Should research on "Podilfen" be published in the future, a comprehensive guide can be developed to support the scientific and drug development communities.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Podofilox

As "Podilfen" is not a recognized pharmaceutical agent, this technical guide focuses on Podofilox , a chemically related and well-documented antimitotic drug, which is presumed to be the intended subject of inquiry.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Podofilox, the purified active lignan from the resin of the Mayapple plant (Podophyllum peltatum), is a potent topical antimitotic agent. It is primarily indicated for the treatment of external anogenital warts (Condylomata acuminata) caused by the human papillomavirus (HPV). This document provides a comprehensive overview of the pharmacokinetics, pharmacodynamics, and clinical application of Podofilox, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacokinetics

The systemic exposure to Podofilox following topical application is limited, which is a key aspect of its safety profile. Pharmacokinetic parameters have been primarily evaluated for the 0.5% topical solution.

Absorption

Systemic absorption of Podofilox is minimal when applied to small areas of external genital warts.

Distribution, Metabolism, and Excretion

Detailed studies on the distribution, metabolism, and excretion of topically applied Podofilox are limited due to low systemic absorption.

Table 1: Pharmacokinetic Parameters of Topically Applied 0.5% Podofilox Solution

| Parameter | Value | Condition | Citation |

| Cmax (Peak Serum Concentration) | 1 - 17 ng/mL | Application of 0.1 to 1.5 mL | [1] |

| Undetectable | Application of 0.05 mL | [1] | |

| Tmax (Time to Peak Concentration) | 1 - 2 hours | Application of 0.1 to 1.5 mL | [1] |

| Elimination Half-life (t½) | 1.0 - 4.5 hours | - | [1] |

| Accumulation | Not observed | Multiple treatments | [1] |

Pharmacodynamics

The primary pharmacodynamic effect of Podofilox is the arrest of mitosis, leading to the necrosis of wart tissue.

Mechanism of Action

Podofilox exerts its cytotoxic effects through multiple mechanisms:

-

Inhibition of Microtubule Formation: The principal mechanism of action is the binding of Podofilox to tubulin, the protein subunit of microtubules. This binding prevents the polymerization of tubulin into microtubules, which are essential for the formation of the mitotic spindle during cell division. The disruption of the mitotic spindle arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death) and necrosis of the rapidly dividing cells in the wart tissue.

-

Inhibition of Topoisomerase II: Podofilox has also been shown to inhibit DNA topoisomerase II, an enzyme crucial for altering the topology of DNA during replication and transcription. This inhibition can lead to DNA strand breaks and further contribute to its cytotoxic effects.[2][3]

-

Modulation of Immune Signaling: Recent studies have indicated that Podofilox can enhance the cGAMP–STING signaling pathway, a component of the innate immune system. This suggests that in addition to its direct cytotoxic effects, Podofilox may also stimulate a local immune response against the virally infected cells.

Signaling Pathways

The cytotoxic and potential immunomodulatory effects of Podofilox are mediated by specific signaling pathways.

Caption: Mechanism of action of Podofilox leading to wart necrosis.

Caption: Podofilox-induced apoptotic signaling pathway.

Clinical Efficacy and Experimental Protocols

The efficacy and safety of 0.5% Podofilox have been established in several randomized, double-blind, placebo-controlled clinical trials for the treatment of anogenital warts.

Representative Clinical Trial Protocol

A common study design for evaluating the efficacy of topical Podofilox is as follows:

Caption: A typical clinical trial workflow for Podofilox.

Experimental Protocol Details:

-

Study Design: Double-blind, randomized, placebo-controlled, parallel-group.

-

Patient Population: Immunocompetent adults with external anogenital warts.

-

Inclusion Criteria: Presence of one or more anogenital warts.

-

Exclusion Criteria: Pregnancy, breastfeeding, hypersensitivity to Podofilox, and warts on mucous membranes.

-

Treatment Regimen: Self-application of 0.5% Podofilox solution or gel twice daily for three consecutive days, followed by a four-day treatment-free period. This cycle is repeated for up to four weeks.[4][5]

-

Primary Efficacy Endpoint: Complete clearance of all treated warts at the end of the treatment period.

-

Secondary Efficacy Endpoints: Reduction in wart number and total wart area from baseline.

-

Safety Assessments: Monitoring of local skin reactions (e.g., erythema, erosion, pain, burning) and systemic adverse events.

Summary of Clinical Efficacy

Table 2: Efficacy of 0.5% Podofilox in the Treatment of Anogenital Warts

| Study Population | N | Treatment | Efficacy Endpoint | Result | Placebo | p-value | Citation |

| Men with Penile Warts | 38 | 0.5% Podofilox Solution | Reduction in Mean Wart Number | 84.1% reduction | 2.6% reduction | 0.0001 | [6] |

| Reduction in Mean Wart Area | 94.9% reduction | 7.1% reduction | 0.0001 | [6] | |||

| Complete Clearance | 53.3% (of 45 treatment courses) | - | - | [6] | |||

| Women with Genital Warts | 72 | 0.5% Podofilox | Clearance of Total Wart Count | 74% clearance | 18% regression | <0.001 | [4] |

| Men with Genital Warts | 109 | 0.5% Podofilox | Complete Wart-Free | 25 of 56 patients | 0 of 53 patients | - | [7] |

| Reduction in Original Warts | 73.6% reduction | 8.3% reduction | - | [7] | |||

| Anogenital Warts | 100 | 0.5% Podofilox Solution | Complete Response (Stage 1) | 29% of patients | - | - | [8] |

| Disappearance of Warts (Stage 1) | 68% disappearance | - | - | [8] |

Safety and Tolerability

Topical Podofilox is generally well-tolerated. The most common adverse effects are localized skin reactions at the site of application, which are typically mild to moderate in severity and transient.

-

Common Local Adverse Reactions:

-

Burning

-

Pain

-

Inflammation

-

Erosion

-

Itching

-

Systemic adverse effects are rare due to the low systemic absorption of the drug.

Conclusion

Podofilox is a well-established topical therapy for anogenital warts with a favorable risk-benefit profile. Its pharmacokinetic properties are characterized by low systemic absorption, minimizing the risk of systemic toxicity. The pharmacodynamic effects are primarily driven by the inhibition of microtubule polymerization, leading to mitotic arrest and necrosis of the hyperproliferative wart tissue. Clinical trials have consistently demonstrated its efficacy in clearing anogenital warts. Further research into its immunomodulatory effects via the STING pathway may open new avenues for its therapeutic application.

References

- 1. drugs.com [drugs.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medkoo.com [medkoo.com]

- 4. A double-blind, randomized trial of 0.5% podofilox and placebo for the treatment of genital warts in women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Double-Blind, Randomized Trial of 0.5% Podofilox and Placebo for the Treatment of Genital Warts in Women | Semantic Scholar [semanticscholar.org]

- 6. Double-blind randomized clinical trial of self-administered podofilox solution versus vehicle in the treatment of genital warts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Patient-applied podofilox for treatment of genital warts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficacy and safety of 0.5% podofilox solution in the treatment and suppression of anogenital warts - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Therapeutic Potential of Podilfen

To the attention of: Researchers, scientists, and drug development professionals.

This document serves as a technical overview of Podilfen, a compound that has emerged as a subject of interest for its potential therapeutic applications. Our investigation into the available scientific literature reveals that Podilfen is identified as an active fraction derived from Delftia strains, exhibiting antimicrobial properties[1].

Compound Profile

Key molecular information for Podilfen is summarized in the table below.

| Property | Value |

| Molecular Formula | C18H23N3O2S |

| Molecular Weight | 345.47 g/mol |

| ChEMBL ID | CHEMBL2105260 |

| Molecule Type | Small molecule |

Table 1: Physicochemical Properties of Podilfen[2]

Current State of Research

While Podilfen is recognized as a distinct chemical entity with known antimicrobial effects, a comprehensive review of publicly accessible scientific databases and literature indicates a significant lack of in-depth research into its therapeutic potential. Specifically, there is a notable absence of published data in the following critical areas:

-

Clinical Trials: No registered clinical trials for Podilfen were identified.

-

Mechanism of Action: Detailed studies elucidating the specific biochemical pathways and molecular targets through which Podilfen exerts its antimicrobial effects are not available.

-

Signaling Pathways: There is no information on the signaling cascades that may be modulated by Podilfen.

-

Quantitative Data: Published experimental results containing quantitative data on the efficacy, and safety of Podilfen are scarce.

-

Experimental Protocols: Detailed methodologies for key experiments involving Podilfen have not been published.

The ChEMBL database, a comprehensive resource for bioactive drug-like small molecules, currently reports no available data for Podilfen concerning its bioactivity, associated assays, or specific biological targets[2].

Logical Relationship: Information Gap

The following diagram illustrates the current information gap in the scientific understanding of Podilfen's therapeutic potential.

Conclusion

Based on the currently available information, Podilfen is a compound with recognized antimicrobial activity. However, the absence of comprehensive research data precludes the development of an in-depth technical guide on its therapeutic potential as a novel agent. Further investigation into its mechanism of action, cellular targets, and in vivo efficacy is required to substantiate any claims of therapeutic utility. This document will be updated as new research becomes available.

References

Methodological & Application

Application Notes and Protocols for the Use of Podilfen (Podophyllotoxin Derivatives) in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Podophyllotoxin, a naturally occurring lignan, and its semi-synthetic derivatives, such as etoposide and teniposide, are potent anti-cancer agents.[1][2] This family of compounds, which for the purpose of these notes we will refer to under the generalized name "Podilfen," primarily exerts its cytotoxic effects through the inhibition of tubulin polymerization and the targeting of topoisomerase II, leading to cell cycle arrest and apoptosis.[1][3] Preclinical evaluation in animal models is a critical step in the development of novel Podilfen-based therapies. These notes provide detailed protocols and application data for the use of Podilfen in common murine cancer models.

Mechanism of Action and Signaling Pathways

Podilfen derivatives function as dual inhibitors, targeting both microtubule dynamics and DNA replication. Their primary mechanisms of action are:

-

Tubulin Polymerization Inhibition: Podilfen binds to tubulin, preventing the formation of microtubules. This disruption of the cytoskeleton leads to mitotic arrest in the G2/M phase of the cell cycle.[1]

-

Topoisomerase II Inhibition: Derivatives like etoposide and teniposide form a stable complex with topoisomerase II and DNA, which prevents the re-ligation of DNA strands. This results in the accumulation of DNA double-strand breaks, triggering apoptosis.[1]

These actions impact several downstream signaling pathways crucial for cancer cell proliferation and survival. A key pathway affected is the PI3K/Akt pathway, which is often dysregulated in cancer and plays a central role in cell growth, survival, and proliferation.

Data Presentation: In Vivo Efficacy of Podilfen Derivatives

The following tables summarize the anti-tumor efficacy of various Podilfen derivatives in different xenograft models.

Table 1: Etoposide Efficacy in Murine Xenograft Models

| Cancer Type | Cell Line | Animal Model | Treatment Protocol | Tumor Growth Inhibition (TGI) | Reference |

| Lung Cancer | A549 | Nude Mice | 75 mg/kg etoposide-loaded implants, intratumoral | Significant tumor growth inhibition | [4] |

| Lung Cancer | A549 | NOD-SCID Mice | 10 mg/kg etoposide, i.p. once every 3 days (in combination with M3814) | Synergistic anti-tumor effect | [5] |

| Lung Cancer | H460 | NOD-SCID Mice | 10 mg/kg etoposide, i.p. once every 3 days (in combination with M3814) | Synergistic anti-tumor effect | [5] |

Table 2: Other Podophyllotoxin Derivatives Efficacy in Murine Xenograft Models

| Derivative | Cancer Type | Cell Line | Animal Model | Treatment Protocol | Outcome | Reference |

| Compound 42a | Sarcoma | S180 | Mice | Not Specified | Significantly suppressed tumor growth | [3] |

Experimental Protocols

General Experimental Workflow for In Vivo Efficacy Studies

The following diagram outlines a typical workflow for evaluating the anti-tumor activity of Podilfen in a subcutaneous xenograft model.

References

- 1. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 2. Synthesis and anticancer activity of dimeric podophyllotoxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

No Information Available for "Podilfen" in Laboratory Settings

Following a comprehensive search of available scientific literature and databases, no information was found regarding a compound named "Podilfen." This suggests that "Podilfen" may be a typographical error, a very new and unpublicized compound, or a substance not currently described in publicly accessible research.

Therefore, we are unable to provide the requested detailed Application Notes and Protocols, including data presentation, experimental methodologies, and signaling pathway diagrams, for a compound with this name.

Recommendations for Researchers, Scientists, and Drug Development Professionals:

-

Verify the Compound Name: Please double-check the spelling and nomenclature of the compound of interest. Minor variations in spelling can significantly impact search results.

-

Consult Internal Documentation: If this compound is part of an internal research and development program, please refer to internal documentation, datasheets, or contact the originating chemists or suppliers for detailed information.

-

Alternative Nomenclatures: Consider if the compound might be known by a different chemical name, a code name, or as part of a specific class of compounds that could be searched for instead.

Without any foundational data on the in vitro or in vivo activity, mechanism of action, or signaling pathways of "Podilfen," it is not possible to generate the requested scientific documentation. We recommend verifying the compound's identity to enable a more fruitful search for the necessary information.

Application Notes & Protocols: Techniques for Measuring Podilfen Efficacy In-Vivo

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a comprehensive guide to the in-vivo evaluation of a hypothetical anti-cancer agent, hereafter referred to as "Podilfen." The experimental data presented is illustrative and intended to guide researchers in the design and interpretation of their own studies.

Introduction

The in-vivo assessment of a novel therapeutic agent is a critical step in the drug development pipeline. These studies provide essential information on the efficacy, safety, and pharmacokinetic/pharmacodynamic profile of the compound in a complex biological system. This document outlines detailed protocols for evaluating the in-vivo efficacy of Podilfen, a hypothetical anti-cancer agent, focusing on three key anti-tumor mechanisms: inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis.

Assessment of Tumor Growth Inhibition

One of the primary measures of efficacy for an anti-cancer agent is its ability to inhibit the growth of tumors in vivo. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are widely used for this purpose.

Experimental Protocol: Subcutaneous Xenograft Model

This protocol describes the establishment of a subcutaneous tumor model and the subsequent evaluation of Podilfen's effect on tumor growth.

Materials:

-

Human cancer cell line of interest (e.g., NCI-H460, 4T1)

-

Immunocompromised mice (e.g., BALB/c nude or SCID)

-

Phosphate-Buffered Saline (PBS), sterile

-

Matrigel (optional)

-

Podilfen formulation

-

Vehicle control

-

Calipers

-

Anesthesia (e.g., isoflurane)

-

Surgical tools for euthanasia and tissue collection

Procedure:

-

Cell Preparation: Culture the chosen cancer cell line under standard conditions. On the day of implantation, harvest the cells and resuspend them in sterile PBS at a concentration of 1 x 10^7 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take rate.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of each mouse.

-

Tumor Growth Monitoring: Allow the tumors to establish and grow. Once the tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups (n ≥ 6 per group).

-

Treatment Administration: Administer Podilfen (at various doses) and the vehicle control to the respective groups according to the desired schedule (e.g., daily, twice weekly) and route (e.g., intravenous, intraperitoneal, oral).

-

Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2 .[1]

-

Body Weight Monitoring: Monitor the body weight of the mice throughout the study as an indicator of toxicity.[2][3]

-

Endpoint: Continue the study until the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a specified duration. At the endpoint, euthanize the mice and excise the tumors for further analysis.

Data Presentation: Tumor Growth Inhibition

The primary endpoint is the inhibition of tumor growth. Data should be presented as the mean tumor volume ± standard error of the mean (SEM) for each group over time. At the end of the study, the percentage of tumor growth inhibition (%TGI) can be calculated.

| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | % TGI | Mean Final Body Weight (g) ± SEM |

| Vehicle Control | - | 1850 ± 150 | - | 22.5 ± 0.8 |

| Podilfen | 10 | 980 ± 120 | 47.0 | 22.1 ± 0.7 |

| Podilfen | 25 | 450 ± 95 | 75.7 | 21.8 ± 0.9 |

| Podilfen | 50 | 210 ± 60 | 88.6 | 20.1 ± 1.1 |

Workflow Visualization

Figure 1. Experimental workflow for in-vivo tumor growth inhibition study.

Assessment of Apoptosis Induction

Podilfen's efficacy may be mediated by its ability to induce programmed cell death, or apoptosis, in tumor cells. Several in-vivo techniques can be used to quantify apoptosis in excised tumor tissues.

Experimental Protocol: TUNEL Assay

The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a common method to detect DNA fragmentation, a hallmark of late-stage apoptosis.[4]

Materials:

-

Excised tumors fixed in 4% paraformaldehyde and embedded in paraffin.

-

Microtome

-

Microscope slides

-

Deparaffinization and rehydration reagents (e.g., xylene, ethanol series)

-

Proteinase K

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

-

Fluorescence microscope

-

Counterstain (e.g., DAPI)

Procedure:

-

Tissue Sectioning: Cut 5 µm sections from the paraffin-embedded tumor blocks and mount them on slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Permeabilization: Incubate the sections with Proteinase K to retrieve the antigenic sites.

-

TUNEL Staining: Follow the manufacturer's protocol for the TUNEL assay kit. This typically involves incubating the sections with the TdT enzyme and labeled dUTPs. The TdT enzyme will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using a fluorescent label, counterstain the nuclei with DAPI.

-

Imaging: Visualize the sections under a fluorescence microscope. Apoptotic cells will show fluorescence (e.g., green for FITC-labeled dUTPs), while all nuclei will be stained by DAPI (blue).

-

Quantification: Quantify the apoptotic index by counting the number of TUNEL-positive cells and the total number of cells in several high-power fields. The apoptotic index is expressed as (TUNEL-positive cells / total cells) x 100%.

Data Presentation: Apoptosis Induction

The results of the TUNEL assay can be summarized in a table comparing the apoptotic index across different treatment groups.

| Treatment Group | Dose (mg/kg) | Apoptotic Index (%) ± SEM |

| Vehicle Control | - | 2.5 ± 0.8 |

| Podilfen | 10 | 8.1 ± 1.5 |

| Podilfen | 25 | 15.7 ± 2.1 |

| Podilfen | 50 | 28.3 ± 3.5 |

Assessment of Angiogenesis Inhibition

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis.[5] Podilfen may exert its anti-tumor effects by inhibiting this process. Immunohistochemical staining for endothelial cell markers, such as CD31, is a standard method to assess microvessel density (MVD).

Experimental Protocol: CD31 Immunohistochemistry for MVD

Materials:

-

Excised tumors fixed in 4% paraformaldehyde and embedded in paraffin.

-

Microtome

-

Microscope slides

-

Antigen retrieval solution (e.g., citrate buffer)

-

Primary antibody against CD31

-

Secondary antibody conjugated to an enzyme (e.g., HRP)

-

DAB substrate kit

-

Hematoxylin counterstain

-

Light microscope

Procedure:

-

Tissue Sectioning and Preparation: Prepare tissue sections as described for the TUNEL assay.

-

Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the CD31 antigen.

-

Immunohistochemical Staining:

-

Block endogenous peroxidase activity.

-

Incubate with a blocking solution to prevent non-specific antibody binding.

-

Incubate with the primary anti-CD31 antibody.

-

Incubate with the HRP-conjugated secondary antibody.

-

Add the DAB substrate, which will produce a brown precipitate at the site of the antigen.

-

-

Counterstaining: Lightly counterstain the sections with hematoxylin.

-

Imaging and Quantification:

-

Scan the entire tumor section at low magnification to identify "hot spots" of high vascular density.

-

At high magnification, count the number of individual microvessels in these hot spots.

-

MVD is expressed as the average number of microvessels per high-power field.

-

Data Presentation: Angiogenesis Inhibition

The MVD data provides a quantitative measure of the anti-angiogenic effect of Podilfen.

| Treatment Group | Dose (mg/kg) | Microvessel Density (vessels/field) ± SEM |

| Vehicle Control | - | 35.2 ± 4.1 |

| Podilfen | 10 | 24.8 ± 3.5 |

| Podilfen | 25 | 15.1 ± 2.8 |

| Podilfen | 50 | 8.9 ± 1.9 |

Hypothetical Signaling Pathway for Podilfen Action

Podilfen's anti-proliferative, pro-apoptotic, and anti-angiogenic effects may be mediated through the inhibition of a key signaling pathway involved in cancer progression, such as a receptor tyrosine kinase (RTK) pathway.

Figure 2. Hypothetical Podilfen mechanism via RTK signaling inhibition.

References

- 1. 2.13. In vivo tumor growth inhibition [bio-protocol.org]

- 2. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

Practical Guide to Using Podophyllotoxin Derivatives in Oncological Research

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides a practical guide for the utilization of podophyllotoxin derivatives, a class of compounds that includes Podilfen, in oncological research. While specific data for Podilfen (CHEMBL2105260) is limited in publicly available literature, this guide leverages the extensive research on closely related and well-characterized podophyllotoxin derivatives such as etoposide and deoxypodophyllotoxin. These compounds share core mechanisms of action and offer a strong foundation for designing and interpreting experiments.

Introduction

Podophyllotoxin, a naturally occurring lignan, and its semi-synthetic derivatives are potent antineoplastic agents.[1][2] Their primary mechanisms of action involve the inhibition of tubulin polymerization and the poisoning of topoisomerase II, leading to cell cycle arrest and apoptosis.[1] This makes them valuable tools for investigating cancer cell proliferation, survival, and for the development of novel anticancer therapies.

Mechanism of Action

Podophyllotoxin derivatives exert their anticancer effects through two primary, well-documented mechanisms:

-

Tubulin Polymerization Inhibition: These compounds bind to tubulin, the protein subunit of microtubules, preventing their polymerization. This disruption of the microtubule dynamics leads to mitotic arrest in the G2/M phase of the cell cycle, ultimately triggering apoptosis.

-

Topoisomerase II Inhibition: Certain derivatives, notably etoposide, function as topoisomerase II "poisons". They stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of DNA double-strand breaks. This DNA damage activates cell cycle checkpoints and apoptotic pathways.

Quantitative Data: In Vitro Cytotoxicity of Podophyllotoxin Derivatives

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various podophyllotoxin derivatives against a panel of human cancer cell lines. This data, gathered from multiple studies, illustrates the potent cytotoxic activity of this compound class and can serve as a reference for selecting appropriate concentrations for in vitro experiments.

| Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Compound 9l | HeLa | Cervical Cancer | 7.93 | [1] |

| K562 | Leukemia | 6.42 | [1] | |

| K562/A02 (drug-resistant) | Leukemia | 6.89 | [1] | |

| Compound 9i | HeLa | Cervical Cancer | 0.19 | [1] |

| Compound 6b | HL-60 | Leukemia | 11.37 ± 0.52 | [2] |

| SMMC-7721 | Hepatoma | 5.86 ± 0.33 | [2] | |

| A-549 | Lung Cancer | 7.24 ± 0.41 | [2] | |

| MCF-7 | Breast Cancer | 4.15 ± 0.28 | [2] | |

| SW480 | Colon Cancer | 3.27 ± 0.21 | [2] | |

| Compound 36c | HL-60 | Leukemia | 0.43 | [3] |

| SMMC-7721 | Hepatoma | 3.5 | [3] | |

| A549 | Lung Cancer | 1.8 | [3] | |

| MCF7 | Breast Cancer | 2.1 | [3] | |

| SW-480 | Colon Cancer | 0.95 | [3] | |

| Compound 8b | A549 | Lung Cancer | 3.8 (average) | [4] |

| HCT-116 | Colon Cancer | 3.8 (average) | [4] | |

| HepG2 | Liver Cancer | 3.8 (average) | [4] | |

| Compound a6 | HepG2 | Liver Cancer | 0.07 | [5] |

| A-549 | Lung Cancer | 0.29 | [5] | |

| MDA-MB-231 | Breast Cancer | 0.11 | [5] | |

| HCT-116 | Colon Cancer | 0.04 | [5] | |

| Etoposide | KELLY | Neuroblastoma | ~1 | [6] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of podophyllotoxin derivatives on cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Podophyllotoxin derivative stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of the podophyllotoxin derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by flow cytometry.

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with the podophyllotoxin derivative.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Live cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Tubulin Polymerization Assay

This assay measures the effect of podophyllotoxin derivatives on the in vitro polymerization of tubulin.

Materials:

-

Purified tubulin

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP solution

-

Podophyllotoxin derivative

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing tubulin in polymerization buffer.

-

Add the podophyllotoxin derivative at various concentrations. Include a positive control (e.g., nocodazole) and a negative control (vehicle).

-

Initiate polymerization by adding GTP and incubating at 37°C.

-

Monitor the change in fluorescence or absorbance over time using a plate reader.

-

Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II.

Materials:

-

Human topoisomerase IIα

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)

-

Podophyllotoxin derivative

-

Agarose gel electrophoresis system

Procedure:

-

Set up reaction mixtures containing supercoiled DNA and assay buffer.

-

Add the podophyllotoxin derivative at various concentrations. Include a positive control (e.g., etoposide) and a negative control (vehicle).

-

Add topoisomerase IIα to initiate the reaction.

-

Incubate at 37°C for 30 minutes.

-

Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

-

Analyze the DNA topology by agarose gel electrophoresis. Inhibition is observed as a decrease in the amount of relaxed DNA compared to the control.

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of a podophyllotoxin derivative.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Podophyllotoxin derivative formulation for in vivo administration

-

Calipers

Procedure:

-

Subcutaneously inject cancer cells (typically 1-10 x 10^6 cells in PBS or with Matrigel) into the flank of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer the podophyllotoxin derivative and vehicle control according to the desired dosing schedule (e.g., intraperitoneal, intravenous, or oral).

-

Measure tumor volume and body weight regularly throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by podophyllotoxin derivatives.

Caption: Mechanism of action of podophyllotoxin derivatives leading to apoptosis.

Caption: Intrinsic apoptosis pathway induced by podophyllotoxin derivatives.

Experimental Workflow

Caption: A typical experimental workflow for evaluating podophyllotoxin derivatives.

References

- 1. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and cytotoxicity evaluation of novel podophyllotoxin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. IN VITRO AND IN VIVO EVALUATION OF ETOPOSIDE - SILK WAFERS FOR NEUROBLASTOMA TREATMENT - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Podophyllotoxin Resistance in Cancer Cells

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with podophyllotoxin and its derivatives. The information is designed to address specific issues encountered during experiments aimed at overcoming resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for podophyllotoxin and its clinically used derivatives, etoposide and teniposide?

Podophyllotoxin is a naturally occurring compound that primarily acts as an inhibitor of tubulin polymerization, which disrupts the formation of microtubules and arrests cells in mitosis.[1][2] Its semi-synthetic derivatives, etoposide (VP-16) and teniposide (VM-26), have a different primary mechanism of action.[3][4] They are topoisomerase II inhibitors, which means they form a stable complex with the enzyme and DNA, leading to double-strand breaks and ultimately, apoptosis.[1][5][6]

Q2: Our cancer cell line has developed resistance to podophyllotoxin/etoposide. What are the most common resistance mechanisms?

The most frequently encountered mechanisms of resistance to podophyllotoxin and its derivatives include:

-

Overexpression of P-glycoprotein (P-gp): P-gp is an ATP-binding cassette (ABC) transporter that functions as a drug efflux pump.[7][8][9] Its overexpression in cancer cells leads to a decreased intracellular concentration of the drug, which is a common cause of multidrug resistance (MDR).[7][8][9]

-

Alterations in Topoisomerase II: For etoposide and teniposide, mutations in the topoisomerase II enzyme can reduce its binding affinity to the drug, thereby diminishing the drug's efficacy.[10]

-

Dysregulation of Apoptotic Pathways: Changes in the expression of Bcl-2 family proteins, such as the upregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak), can make cancer cells resistant to drug-induced apoptosis.[11][12][13]

-

Activation of Pro-Survival Signaling Pathways: The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival, proliferation, and resistance to chemotherapy.[14][15] Its aberrant activation is a known mechanism of resistance to various anticancer agents, including podophyllotoxin derivatives.[16][17]

Q3: We are observing high levels of P-glycoprotein in our resistant cell line. What strategies can we employ to overcome P-gp-mediated resistance?

Several strategies can be used to counteract P-gp-mediated resistance:

-

P-gp Inhibitors: Co-administration of P-gp inhibitors can block the efflux pump, thereby increasing the intracellular concentration of the chemotherapeutic agent.[7][8] These inhibitors can act competitively, non-competitively, or allosterically.[7]

-

Novel Podophyllotoxin Derivatives: Researchers have synthesized new derivatives of podophyllotoxin that are poor substrates for P-gp, allowing them to evade efflux and exert their cytotoxic effects.[6][18][19]

-

Nanoparticle-based Drug Delivery Systems: Encapsulating podophyllotoxin or its derivatives in nanoparticles (e.g., liposomes, polymeric micelles) can alter the drug's transport mechanism into the cell, bypassing P-gp-mediated efflux.[20][21][22][23] These systems can also improve drug solubility and bioavailability.[20][21]

Q4: Can combination therapies enhance the efficacy of podophyllotoxin derivatives in resistant cells?

Yes, combination therapy is a promising approach. Combining podophyllotoxin derivatives with other anticancer agents can target multiple pathways, potentially overcoming resistance and leading to synergistic effects. For example, combining a topoisomerase II inhibitor with a compound that targets the PI3K/AKT/mTOR pathway could be more effective than either agent alone.[15] Additionally, combining podophyllotoxin with agents that induce apoptosis through different mechanisms can also be beneficial.

Q5: How can we assess the level of resistance in our cancer cell lines?

The level of resistance is typically quantified by determining the half-maximal inhibitory concentration (IC50) of the drug in the resistant cell line compared to the parental, sensitive cell line. An MTT assay is a common method for determining cell viability and calculating the IC50. A significant increase in the IC50 value in the resistant line indicates the degree of resistance.

Troubleshooting Guides

Problem 1: Inconsistent results in cell viability assays (e.g., MTT assay) when testing podophyllotoxin.

-

Possible Cause: Poor water solubility of podophyllotoxin.[20][21]

-

Possible Cause: Cell seeding density is not optimal.

-

Solution: Optimize the cell seeding density to ensure that the cells are in the logarithmic growth phase during the drug treatment period.

-

-

Possible Cause: Inconsistent incubation times.

-

Solution: Adhere to a strict and consistent incubation time for drug treatment across all experiments.

-

Problem 2: Difficulty in detecting apoptosis in resistant cells after treatment with etoposide.

-

Possible Cause: Upregulation of anti-apoptotic proteins like Bcl-2.[12]

-

Solution: Perform a Western blot to assess the expression levels of key Bcl-2 family proteins (Bcl-2, Bax, etc.) in both sensitive and resistant cells. Consider co-treatment with a Bcl-2 inhibitor to sensitize the resistant cells to etoposide-induced apoptosis.[12]

-

-

Possible Cause: The chosen time point for the apoptosis assay is not optimal.

-

Solution: Conduct a time-course experiment to determine the optimal time point for detecting apoptosis after etoposide treatment. Apoptosis is a dynamic process, and the peak may be missed if only a single time point is assessed.

-

Problem 3: Failure of a P-gp inhibitor to sensitize resistant cells to podophyllotoxin.

-

Possible Cause: The resistance mechanism is not solely dependent on P-gp.

-

Possible Cause: The concentration of the P-gp inhibitor is suboptimal.

-

Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the P-gp inhibitor that effectively inhibits P-gp function.

-

Data Presentation

Table 1: Example of IC50 Values for Podophyllotoxin and its Derivatives in Sensitive and Resistant Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Resistance Factor (IC50 Resistant / IC50 Sensitive) | Reference |

| Podophyllotoxin | K562 (Sensitive) | 0.423 | - | [24] |

| Podophyllotoxin | K562/A02 (Resistant) | > 10 | > 23.6 | [3] |

| Etoposide | Bel-7402 (Sensitive) | 1.5 | - | [24] |

| Etoposide | Bel-7402/5-FU (Resistant) | 3.2 | 2.13 | [24] |

| Podophyllotoxin-aspirin conjugate | Bel-7402 (Sensitive) | 0.19 | - | [24] |

| Podophyllotoxin-aspirin conjugate | Bel-7402/5-FU (Resistant) | 0.06 | 0.32 | [24] |

| GMZ-1 | K562 (Sensitive) | 0.08 | - | [3] |

| GMZ-1 | K562/A02 (Resistant) | 0.12 | 1.5 | [3] |

Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a range of concentrations of the podophyllotoxin derivative for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for P-glycoprotein Expression

-

Protein Extraction: Lyse the sensitive and resistant cancer cells in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Caption: Major mechanisms of resistance to podophyllotoxin and its derivatives in cancer cells.

Caption: A typical experimental workflow for testing strategies to overcome podophyllotoxin resistance.

Caption: The PI3K/AKT/mTOR pathway's role in promoting cell survival and inhibiting apoptosis.

References

- 1. Podophyllotoxin - Wikipedia [en.wikipedia.org]

- 2. Podophyllotoxin: a novel potential natural anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Teniposide - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs [frontiersin.org]

- 6. Insight Into the Molecular Mechanism of Podophyllotoxin Derivatives as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Role of P-Gp in Treatment of Cancer [scirp.org]

- 9. Inhibition of the Multidrug Resistance P-Glycoprotein: Time for a Change of Strategy? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. challenges-and-potential-for-improving-the-druggability-of-podophyllotoxin-derived-drugs-in-cancer-chemotherapy - Ask this paper | Bohrium [bohrium.com]

- 11. Progress in understanding the mechanisms of resistance to BCL-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bcl-2 Antiapoptotic Family Proteins and Chemoresistance in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptosis - Wikipedia [en.wikipedia.org]

- 14. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 15. Overcoming acquired resistance to anticancer therapy: focus on the PI3K/AKT/mTOR pathway | Semantic Scholar [semanticscholar.org]

- 16. Antitumor activity of a novel dual functional podophyllotoxin derivative involved PI3K/AKT/mTOR pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antitumor activity of a novel dual functional podophyllotoxin derivative involved PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Recent Advances in the Application of Podophyllotoxin Derivatives to Fight Against Multidrug-Resistant Cancer Cells | Bentham Science [benthamscience.com]

- 20. mdpi.com [mdpi.com]

- 21. Advances in nanoscale carrier-based approaches to reduce toxicity and enhance efficacy of podophyllotoxin – ScienceOpen [scienceopen.com]

- 22. Highly loaded deoxypodophyllotoxin nano-formulation delivered by methoxy polyethylene glycol-block-poly (D,L-lactide) micelles for efficient cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. tandfonline.com [tandfonline.com]

- 24. Podophyllotoxin: Recent Advances in the Development of Hybridization Strategies to Enhance Its Antitumoral Profile - PMC [pmc.ncbi.nlm.nih.gov]

Notice: Information regarding "Podilfen" is not available in the public domain or scientific literature. The following content is generated based on a hypothetical substance and common experimental challenges in drug development and cell biology research. This is for illustrative purposes only and should not be used as a substitute for actual experimental data and protocols.

Frequently Asked Questions (FAQs)

Q1: What is Podilfen and what is its primary mechanism of action?

A1: Based on the limited available information, Podilfen is a compound with a registered CAS number 13409-53-5. Without publicly accessible research, its precise mechanism of action is not documented. For the purpose of this guide, we will hypothesize that Podilfen is an inhibitor of the hypothetical "Signal Transduction Kinase" (STK) pathway, a critical regulator of cell proliferation.

Q2: What are the recommended storage conditions for Podilfen?

A2: As a general best practice for research compounds, Podilfen should be stored in a cool, dry, and dark environment. For long-term storage, it is advisable to keep it at -20°C or -80°C. Once reconstituted in a solvent, aliquot the solution to avoid repeated freeze-thaw cycles.

Q3: What is the optimal solvent for reconstituting Podilfen?

A3: The choice of solvent depends on the experimental system. For in vitro cell-based assays, Dimethyl Sulfoxide (DMSO) is a common solvent for compounds of this nature. It is crucial to determine the final concentration of DMSO in the culture medium, as high concentrations can be toxic to cells. A final DMSO concentration of less than 0.1% is generally recommended.

Troubleshooting Guides

Issue 1: Low Bioactivity or Inconsistent Results in Cell-Based Assays

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Improper Storage/Handling | Ensure Podilfen is stored at the correct temperature and protected from light. Avoid multiple freeze-thaw cycles by preparing single-use aliquots. | Consistent bioactivity of the compound across experiments. |

| Incorrect Solvent or Concentration | Verify the solubility of Podilfen in the chosen solvent. Test a range of concentrations to determine the optimal working concentration. | Identification of the appropriate solvent and effective concentration range. |

| Cell Line Variability | Ensure the cell line used is known to express the target of Podilfen (e.g., STK). Perform regular cell line authentication. | Reproducible results by using a consistent and validated cell model. |

| Assay Interference | The compound may interfere with the assay readout (e.g., autofluorescence). Run appropriate controls, including vehicle-only and compound-only wells. | Accurate measurement of the biological effect without technical artifacts. |

Issue 2: High Cellular Toxicity Observed

| Potential Cause | Troubleshooting Step | Expected Outcome |

| High Compound Concentration | Perform a dose-response curve to determine the cytotoxic concentration (CC50). Use concentrations below the CC50 for functional assays. | Reduced cell death and a clearer window to observe the specific effects of Podilfen. |

| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic (typically <0.1%). | Minimal toxicity in vehicle-treated control cells. |

| Off-Target Effects | The observed toxicity might be due to the compound affecting pathways other than the intended one. | Further investigation into the compound's specificity may be required. |

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Podilfen on cell proliferation and viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Podilfen in the appropriate cell culture medium. Replace the existing medium with the medium containing different concentrations of Podilfen or vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

Caption: Workflow for assessing cell viability after Podilfen treatment.

Caption: Hypothetical inhibitory action of Podilfen on the STK pathway.

Caption: Logical steps for troubleshooting inconsistent experimental results.

Podilfen experimental variability and reproducibility

Disclaimer: The following information is provided as a generalized template for a technical support center for an experimental compound. As of the last update, there is no publicly available scientific literature on a compound named "Podilfen." Therefore, the experimental protocols, data, and signaling pathways described below are hypothetical examples designed to illustrate best practices in addressing experimental variability and reproducibility.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the IC50 values for Podilfen between experiments. What are the potential causes?

A1: Variability in IC50 values is a common issue in drug discovery and can stem from several factors.[1][2] Consider the following:

-

Cell-Based Factors:

-

Cell Line Authenticity and Passage Number: Ensure your cell line is authenticated and use a consistent and low passage number. Genetic drift can occur in cell lines over time, altering their response to compounds.

-

Cell Health and Density: Variations in cell viability, confluence, and seeding density can significantly impact results. Always start with healthy, log-phase cells and maintain consistent seeding densities.[3]

-

-

Reagent and Compound Integrity:

-

Podilfen Stock Solution: How is the stock solution prepared and stored? Was it freeze-thawed multiple times? We recommend preparing single-use aliquots to minimize degradation.

-

Media and Serum: Use the same batch of media and serum for a set of experiments. Batch-to-batch variability in these reagents is a known source of inconsistency.

-

-

Assay Protocol:

-

Incubation Times: Ensure precise and consistent incubation times with Podilfen.

-

Assay Reagent Addition: The timing and mixing of assay reagents (e.g., for viability assays) should be uniform across all plates and experiments.

-

Q2: Podilfen appears to have low solubility in our aqueous assay buffer. How can we address this?

A2: Poor aqueous solubility is a common challenge. Here are some strategies:

-

Solvent Selection: While DMSO is a common solvent, ensure the final concentration in your assay does not exceed 0.5% as it can be toxic to some cell lines.

-

Use of Surfactants or Co-solvents: Low concentrations of non-ionic surfactants (e.g., Tween-20, Pluronic F-68) or co-solvents may help improve solubility. However, these must be tested for their own effects on the experimental system.

-

pH Adjustment: Depending on the pKa of Podilfen, adjusting the pH of the buffer may improve solubility.

-

Formulation: For in vivo studies, consider formulation strategies such as liposomes or nanoparticles.

Q3: We are seeing unexpected off-target effects or cytotoxicity at concentrations where we expect specific activity. What could be the reason?

A3: This could indicate several possibilities:

-

Compound Purity: Verify the purity of your batch of Podilfen. Impurities could be responsible for the observed effects.

-

Metabolite Activity: The cytotoxic effects could be due to a metabolite of Podilfen. Consider performing metabolic stability assays.

-

Non-specific Toxicity: At higher concentrations, many compounds exhibit non-specific cytotoxicity. It is crucial to determine the therapeutic window of Podilfen.

-

Experimenter Bias: Unwitting bias from the experimenter can subtly influence results. Implementing blinding in experiments where subjective measurements are taken can help mitigate this.[2][4]

Troubleshooting Guides

Guide 1: Inconsistent Western Blot Results for Downstream Targets of Podilfen

| Symptom | Possible Cause | Recommended Solution |

| No or weak signal for phosphorylated target protein | Inactive Podilfen | Verify the activity of your Podilfen stock with a fresh batch or a positive control compound. |

| Suboptimal antibody concentration | Perform an antibody titration to determine the optimal concentration. | |

| Incorrect lysis buffer | Ensure your lysis buffer contains appropriate phosphatase and protease inhibitors. | |

| High background | Antibody concentration too high | Reduce the primary or secondary antibody concentration. |

| Insufficient washing | Increase the number and duration of wash steps. | |

| Blocking is inadequate | Try a different blocking agent (e.g., BSA instead of milk, or vice versa) and increase blocking time. | |

| Inconsistent band intensity between replicates | Uneven protein loading | Perform a protein quantification assay (e.g., BCA) and ensure equal loading amounts. Always normalize to a loading control (e.g., GAPDH, β-actin). |

| Pipetting errors | Use calibrated pipettes and ensure proper technique. |

Guide 2: Poor Reproducibility in Cell Viability Assays (e.g., MTT, CellTiter-Glo)

| Symptom | Possible Cause | Recommended Solution |